molecular formula C11H11ClNO3- B1149010 2-(Chloromethyl)benzoyl cyanide CAS No. 155380-13-5

2-(Chloromethyl)benzoyl cyanide

Cat. No.: B1149010
CAS No.: 155380-13-5
M. Wt: 240.66 g/mol
InChI Key: UGKYJHSPZNOBQL-UHFFFAOYSA-M
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Description

2-(Chloromethyl)benzoyl cyanide is an organic compound with the molecular formula C9H6ClNO It is a derivative of benzoyl cyanide, where a chloromethyl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-(Chloromethyl)benzoyl cyanide typically involves the reaction of benzoyl chloride with an alkali metal cyanide or transition metal cyanide. The reaction is often carried out in an organic solvent under controlled conditions to ensure high yield and purity . Another method involves the chloromethylation of benzoyl cyanide using chloromethylating agents like chloromethyl methyl ether in the presence of a Lewis acid catalyst .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures efficient production. The process involves stringent control of temperature, pressure, and reactant concentrations to maintain product quality and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)benzoyl cyanide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted benzoyl cyanides, benzoyl cyanide derivatives, and carboxylic acids .

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)benzoyl cyanide involves its reactivity towards nucleophiles. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in enzyme inhibition studies, where the compound can modify active sites of enzymes, leading to inhibition of their activity .

Properties

CAS No.

155380-13-5

Molecular Formula

C11H11ClNO3-

Molecular Weight

240.66 g/mol

IUPAC Name

2-[2-(chloromethyl)phenyl]-2-ethoxyiminoacetate

InChI

InChI=1S/C11H12ClNO3/c1-2-16-13-10(11(14)15)9-6-4-3-5-8(9)7-12/h3-6H,2,7H2,1H3,(H,14,15)/p-1

InChI Key

UGKYJHSPZNOBQL-UHFFFAOYSA-M

SMILES

C1=CC=C(C(=C1)CCl)C(=O)C#N

Canonical SMILES

CCON=C(C1=CC=CC=C1CCl)C(=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 98% cuprous cyanide (2.01 g), acetonitrile (40 ml) and 2-chloromethylbenzoyl chloride (3.79 g) was heated under reflux with stirring for 4 hours. After the mixture was cooled by allowing it to stand, the mixture was diluted with ether, the precipitated insoluble materials were filtered off, and then the filtrate was washed successively with a saturated aqueous solution of sodium bicarbonate, water and saturated brine. The ether layer thus obtained was dried over anhydrous sodium sulfate, and then the solvent was evaporated under reduced pressure to obtain the crude product (3.49 g). The crude product was crystallized from ether-haxane to give the title compound (2.85 g, yield: 79.5%, white crystals).
[Compound]
Name
cuprous cyanide
Quantity
2.01 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
3.79 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
title compound
Yield
79.5%

Synthesis routes and methods II

Procedure details

A mixture of acetonitrile (100 ml), 95% sodium cyanide (6.19 g), 95% cuprous iodide (2.00 g) and quinoline (0.13 g) was stirred at 60° C. A solution of 2-chloromethylbenzoyl chloride (19.0 g) in acetonitrile (100 ml) was added dropwise to the reaction mixture over 3 hours. After completion of the addition, the mixture was stirred at 60° C. for 5 hours. After the reaction mixture was cooled by allowing it to stand, the reaction mixture was diluted with ether, and washed successively with water, a saturated aqueous solution of sodium bicarbonate and water. The ether layer thus obtained was dried over anhydrous sodium sulfate and at the same time decolorized with Norit SX-3. Evaporation of the solvent under reduced pressure gave the crude title compound (17.6 g, purity: about 72% determined by 1H-NMR analysis).
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
6.19 g
Type
reactant
Reaction Step Three
[Compound]
Name
cuprous iodide
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
0.13 g
Type
catalyst
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
crude title compound

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